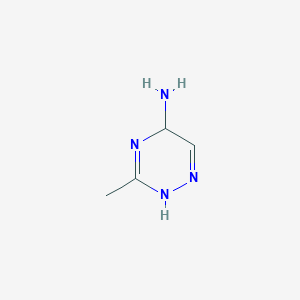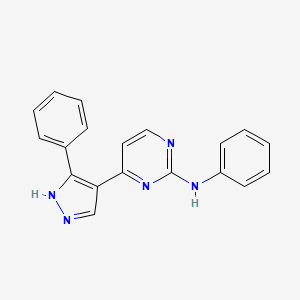![molecular formula C13H9NO5 B14219595 N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-3-hydroxybenzamide CAS No. 534583-78-3](/img/structure/B14219595.png)
N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-3-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-3-hydroxybenzamide is a complex organic compound with a unique bicyclic structure. This compound is characterized by its oxabicycloheptene core, which is fused with a benzamide moiety. The presence of both oxabicyclo and benzamide functionalities makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-3-hydroxybenzamide typically involves the reaction of a suitable oxabicycloheptene derivative with a benzamide precursor. One common method includes the use of a Diels-Alder reaction to form the oxabicycloheptene core, followed by functionalization to introduce the benzamide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-3-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-3-hydroxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Mecanismo De Acción
The mechanism of action of N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-3-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxabicycloheptene core can form covalent bonds with target biomolecules, leading to the modulation of their activity. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)acetamide: Similar in structure but with an acetamide group instead of a benzamide.
Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: Another oxabicyclo compound with different functional groups.
N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide: A derivative with additional methoxy groups.
Uniqueness
N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-3-hydroxybenzamide stands out due to its combination of the oxabicycloheptene core and the benzamide moiety. This unique structure provides distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
534583-78-3 |
|---|---|
Fórmula molecular |
C13H9NO5 |
Peso molecular |
259.21 g/mol |
Nombre IUPAC |
N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-3-hydroxybenzamide |
InChI |
InChI=1S/C13H9NO5/c15-7-3-1-2-6(4-7)13(18)14-8-5-9(16)11-12(19-11)10(8)17/h1-5,11-12,15H,(H,14,18) |
Clave InChI |
ZUJODUIRJYROGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)C(=O)NC2=CC(=O)C3C(C2=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-[2-(2-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14219517.png)
![2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B14219522.png)


![Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro-](/img/structure/B14219533.png)
methanone](/img/structure/B14219541.png)




![Diselenide, bis[3-(chloromethyl)-2-naphthalenyl]](/img/structure/B14219578.png)

![1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14219586.png)
